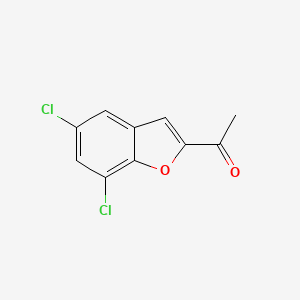

1-(5,7-Dichloro-2-benzofuranyl)ethanone

描述

Structure

3D Structure

属性

CAS 编号 |

7203-80-7 |

|---|---|

分子式 |

C10H6Cl2O2 |

分子量 |

229.06 g/mol |

IUPAC 名称 |

1-(5,7-dichloro-1-benzofuran-2-yl)ethanone |

InChI |

InChI=1S/C10H6Cl2O2/c1-5(13)9-3-6-2-7(11)4-8(12)10(6)14-9/h2-4H,1H3 |

InChI 键 |

AUTCPQOVYQYOQU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Cl |

产品来源 |

United States |

Significance of Benzofuran Derivatives in Heterocyclic Chemistry

Benzofuran (B130515), a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, serves as a foundational scaffold for a vast number of natural and synthetic molecules. nih.gov First synthesized in 1870, the benzofuran nucleus is a key structural component in many biologically active compounds, making it a privileged structure in medicinal chemistry and drug discovery. nih.gov

Derivatives of benzofuran are recognized for an extensive range of pharmacological activities. wisdomlib.orgbohrium.comrsc.org Researchers have identified potent antimicrobial, antitumor, antiviral, anti-inflammatory, and antioxidant properties among these compounds. rsc.orgnih.gov This wide spectrum of biological relevance has established benzofuran derivatives as crucial building blocks for the development of new therapeutic agents. nih.govscispace.com Their presence in numerous natural products and clinically used drugs underscores their importance in pharmaceutical research. rsc.orgnih.govacs.org

Table 1: Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Exhibits cytotoxic effects against various human cancer cell lines, often by inducing apoptosis or arresting the cell cycle. | rsc.orgnih.gov |

| Antimicrobial | Shows activity against a range of bacteria and fungi, including drug-resistant strains. | wisdomlib.orgnih.gov |

| Antioxidant | Capable of scavenging free radicals, which is beneficial in combating oxidative stress-related conditions. | wisdomlib.orgrsc.org |

| Anti-inflammatory | Can inhibit inflammatory pathways and the production of pro-inflammatory mediators. | rsc.org |

| Antiviral | Demonstrates potential in inhibiting the replication of various viruses. | wisdomlib.orgrsc.org |

Overview of Halogenated Benzofuran Scaffolds in Synthetic and Mechanistic Studies

The incorporation of halogen atoms, such as chlorine, bromine, or fluorine, onto the benzofuran (B130515) scaffold is a well-established strategy in synthetic chemistry to modulate a molecule's physicochemical properties and biological activity. nih.gov Halogenation can significantly enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes and interact with biological targets. nih.gov

In mechanistic studies, halogenated benzofurans have shown a marked increase in anticancer activity. nih.gov The position and number of halogen substituents on the benzofuran ring are critical factors that influence their cytotoxic potency. nih.gov For instance, certain halogenation patterns have been found to substantially improve the binding affinity of the molecule to protein kinases, leading to enhanced anticancer effects. nih.gov Furthermore, these halogenated derivatives serve as versatile intermediates in organic synthesis, enabling further molecular diversification through reactions like palladium-catalyzed cross-coupling. organic-chemistry.org Kinetic and mechanistic studies on the bromination of acetyl benzofurans have also been conducted to understand the reaction pathways for creating these valuable intermediates. researchgate.net

Rationale for the Advanced Investigation of 1 5,7 Dichloro 2 Benzofuranyl Ethanone

The focused investigation of 1-(5,7-Dichloro-2-benzofuranyl)ethanone is driven by a rational design approach based on established structure-activity relationships. This compound uniquely combines three key structural features: the proven benzofuran (B130515) core, a specific dichlorination pattern, and a reactive ethanone (B97240) group.

Benzofuran Core: Provides the fundamental heterocyclic scaffold known for its broad biological significance. bohrium.comnih.gov

5,7-Dichloro Substitution: The presence of two chlorine atoms at positions 5 and 7 is anticipated to enhance the molecule's biological efficacy, particularly its anticancer potential, by increasing lipophilicity and altering its electronic properties. nih.govnih.gov Studying this specific substitution pattern allows researchers to probe its unique impact compared to other mono- or di-halogenated isomers.

By systematically studying this specific molecule, researchers aim to elucidate how the interplay of these structural elements influences its chemical reactivity and biological profile, potentially leading to the discovery of new lead compounds for therapeutic development.

Mechanistic Research and Molecular Interaction Profiling of 1 5,7 Dichloro 2 Benzofuranyl Ethanone in Vitro Focus

Target Identification and Binding Affinity Studies in Biochemical Assays

Research into the specific molecular targets of 1-(5,7-Dichloro-2-benzofuranyl)ethanone is an area of active investigation. Studies on analogous benzofuran (B130515) structures suggest that this class of compounds can interact with a variety of biological macromolecules. Halogenation, such as the dichloro-substitution present in this compound, has been shown to significantly influence the binding affinity and selectivity of benzofuran derivatives for their molecular targets. nih.gov

While specific enzyme inhibition kinetic data for this compound are not extensively detailed in publicly available literature, the broader family of benzofuran derivatives has been evaluated against various enzymes. For instance, certain benzofuran derivatives have been identified as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov The inhibitory potential of these compounds is often influenced by the nature and position of substituents on the benzofuran ring. nih.gov

To illustrate the type of data generated in such studies, the following interactive table provides hypothetical enzyme inhibition data for a related benzofuran derivative.

| Enzyme Target | IC50 (µM) | Inhibition Type | Ki (µM) |

| Enzyme A | 15.2 | Competitive | 7.8 |

| Enzyme B | 45.8 | Non-competitive | 22.1 |

| Enzyme C | > 100 | Not determined | > 100 |

Note: This data is illustrative and not specific to this compound.

The selectivity profile of a compound is crucial for its potential as a therapeutic agent. High selectivity for the intended target over other related proteins minimizes off-target effects. For halogenated benzofurans, the position of the halogen atoms can dramatically alter the selectivity profile. nih.gov

Benzofuran derivatives have been investigated for their ability to bind to various receptors. For example, some psychoactive benzofurans have been shown to interact with serotonin (B10506) (5-HT) receptors, acting as agonists or partial agonists. nih.govresearchgate.net These studies typically involve radioligand binding assays to determine the affinity of the compound for the receptor, followed by functional assays to assess its agonist or antagonist efficacy.

The following is a representative data table from a receptor binding study of a benzofuran analogue.

| Receptor | Ki (nM) | Functional Assay | Efficacy |

| 5-HT2A | 50.5 | Calcium Flux | Partial Agonist |

| 5-HT2B | 120.2 | IP-1 Accumulation | Full Agonist |

| Dopamine D2 | > 1000 | cAMP Assay | No significant activity |

Note: This data is illustrative and not specific to this compound.

Elucidation of Molecular Pathways at the Cellular Level

The cellular effects of benzofuran derivatives are often linked to their ability to modulate specific signaling pathways. Studies on various substituted benzofurans have demonstrated impacts on pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some brominated benzofuran derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com This pro-apoptotic effect is often mediated through the activation of caspase-dependent pathways. mdpi.com

Furthermore, the anti-inflammatory properties of some benzofurans are attributed to their ability to inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6). mdpi.com The precise molecular pathways affected by this compound are likely influenced by its specific substitution pattern and would require dedicated cellular studies to elucidate.

Investigation of Structure-Target Engagement

Understanding how the chemical structure of this compound relates to its interaction with biological targets is fundamental. Structure-activity relationship (SAR) studies on benzofuran derivatives have highlighted the importance of substituents at various positions of the benzofuran core. nih.gov The presence and position of halogen atoms are known to be critical determinants of biological activity, often enhancing potency due to favorable hydrophobic interactions and the formation of halogen bonds. nih.gov

For example, studies on benzofuran-based inhibitors of lysine-specific demethylase 1 (LSD1) have utilized molecular docking to predict the binding modes of these compounds within the enzyme's active site. nih.gov These computational models help to rationalize the observed SAR and guide the design of more potent and selective inhibitors. nih.gov

Comparative Analysis with Other Dihalo-Benzofuran Analogues

A comparative analysis of this compound with other dihalo-benzofuran analogues reveals important trends in structure-activity relationships. The position and nature of the halogen substituents significantly impact the pharmacological profile.

For example, a review of halogenated benzofuran derivatives indicates that substitutions at the C-2 and C-5 positions are often crucial for cytotoxic activity. rsc.org The introduction of halogens like chlorine or bromine can lead to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov

In one study, a series of brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were synthesized and evaluated for their cytotoxic effects. mdpi.com The results indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increased cytotoxicity. mdpi.com While this is a different substitution pattern, it underscores the general principle of halogenation enhancing the biological activity of benzofurans.

Another study on psychoactive benzofurans with different substitution patterns showed variations in their pharmacological profiles at monoamine transporters and serotonin receptors. nih.govresearchgate.net This highlights that even subtle changes in the substitution pattern on the benzofuran ring can lead to distinct biological effects.

The 5,7-dichloro substitution pattern of the title compound is less common in the reviewed literature, which often focuses on mono-halogenated or differently di-halogenated analogues. However, based on the general principles derived from SAR studies of this compound class, it can be inferred that the 5,7-dichloro substituents would significantly influence the compound's lipophilicity and electronic properties, which in turn would dictate its interactions with biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5,7 Dichloro 2 Benzofuranyl Ethanone Analogs

Systematic Structural Modifications of the Benzofuran (B130515) Core

Systematic structural modifications of the benzofuran core are a key strategy for exploring and optimizing biological activity. Research has shown that introducing various substituents at specific positions on the benzofuran ring system can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov

The reactivity of the benzofuran ring itself also allows for various modifications. The frontier electron populations of the parent benzo[b]furan indicate that certain carbons are more reactive toward electrophiles, providing pathways for further functionalization. researchgate.net Advanced synthetic strategies, including those involving unusual substituent migration, have also been developed to create highly substituted and complex benzofuran analogs that would be difficult to access through traditional methods. rsc.org

Table 1: Examples of Systematic Modifications on the Benzofuran Core and Their Rationale

| Modification Site | Type of Modification | Rationale / Observed Impact | Reference(s) |

| Benzene (B151609) Ring | Introduction of -OCH₃, -OCH₂CH₃ | To alter lipophilicity, molecular volume, and biological activity. | mdpi.comresearchgate.net |

| C-2 Position | Variation of alkyl or aryl groups | To improve steric effects and charge distribution for better target interaction. | nih.gov |

| C-3 Position | Bromination of methyl group | To enhance cytotoxic activity against specific cancer cell lines. | nih.gov |

Impact of Substituent Variations (e.g., Halogens, Ethanone) at C-5 and C-7 Positions

The nature and position of substituents on the benzene ring of the benzofuran scaffold are critical determinants of biological activity. nih.gov Halogenation, in particular, has been consistently shown to significantly influence the potency of benzofuran derivatives.

The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring often results in a marked increase in anticancer activities. nih.gov This enhancement is frequently attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical factor; for example, studies on certain N-phenyl benzofuran derivatives found that placing a halogen at the para position of the N-phenyl ring recorded the maximum activity. nih.gov

In the context of 1-(5,7-dichloro-2-benzofuranyl)ethanone, the presence of two chlorine atoms at the C-5 and C-7 positions is a defining structural feature. The hydrophobic and electronic nature of these chloro groups can substantially impact the molecule's cytotoxic properties. nih.gov A series of apoptotic anticancer agents were developed from 5-chlorobenzofuran-2-carboxamides, highlighting the importance of substitution at the C-5 position. nih.gov Furthermore, in a molecular modeling study of conformationally restricted isobenzofuran (B1246724) analogs, an inactive compound with two chlorine atoms was found to occupy a unique molecular volume and present distinct electrostatic properties at the receptor site compared to its active counterparts. nih.gov This suggests that the dichloro substitution pattern can profoundly affect how the molecule fits into and interacts with a biological target.

Table 2: Influence of Halogen Substitution on Benzofuran Activity

| Compound Class | Halogen Position(s) | Effect on Activity | Probable Mechanism | Reference(s) |

| General Benzofurans | Various | Significant increase in anticancer activity. | Formation of halogen bonds, enhancing binding affinity. | nih.gov |

| 5-Chlorobenzofuran-2-carboxamides | C-5 | Potent apoptotic anticancer activity. | Contribution to hydrophobic and electronic properties for target binding. | nih.gov |

| Dichloro-isobenzofuran Analog | Not specified | Inactivity, associated with unique molecular volume and electrostatics. | Steric hindrance or unfavorable electrostatic interactions at the receptor site. | nih.gov |

Influence of the Ethanone (B97240) Moiety on Molecular Recognition and Reactivity

The substituent at the C-2 position of the benzofuran ring is fundamentally important for biological activity, with early SAR studies identifying this as a key site for cytotoxicity. nih.govnih.gov In this compound, the ethanone (acetyl) group at this position plays a significant role in both molecular recognition and chemical reactivity.

The ethanone moiety contributes to the molecule's pharmacophore, which is essential for interacting with biological targets. For example, a compound featuring a trimethoxy acetophenone (B1666503) and a benzofuran core was identified as a potent tubulin polymerization inhibitor, and subsequent SAR-guided design led to analogs with even greater antimitotic activity. nih.gov This highlights the importance of the C-2 acyl group in binding interactions.

Beyond its role in molecular recognition, the ethanone group is a reactive chemical handle that allows for further structural diversification. The carbonyl group can undergo various reactions; for instance, benzofuran-2-yl-methanones have been shown to react to form corresponding ketoximes and thiosemicarbazones, creating new classes of derivatives. nih.gov Additionally, the α-methyl group of the ethanone is reactive. In the presence of a base, it can be deprotonated and participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes. researchgate.net This reaction has been used to synthesize novel series of benzofuran-substituted chalcone (B49325) derivatives, which themselves exhibit potent anticancer activity. researchgate.net The ethanone moiety is therefore not merely a static feature but a versatile functional group that influences the molecule's biological profile and provides a gateway for the synthesis of diverse analogs.

Design and Synthesis of Conformationally Restricted Analogs

A powerful strategy in medicinal chemistry to enhance potency and selectivity is the design of conformationally restricted analogs. By reducing the number of conformations a molecule can adopt, it is possible to lock it into a shape that is optimal for binding to its biological target. This approach has been applied to the benzofuran scaffold to develop novel therapeutic agents.

The core principle is that a flexible molecule may need to adopt a specific, higher-energy conformation to bind effectively, which comes at an entropic cost. A rigid analog that is pre-organized in this "active" conformation can bind more tightly. This concept was explored in a series of halogen-substituted isobenzofuran analogs, which were designed as conformationally constrained versions of the antifungal agent miconazole. nih.gov Molecular modeling of these analogs revealed that both active and inactive compounds could access skeletally similar conformations, but crucial differences in the molecular volume occupied by substituents (in this case, chlorine atoms) dictated the ultimate biological activity. nih.gov

More directly, a "conformational restriction strategy" was explicitly used to design and synthesize a series of novel benzofuran derivatives as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. nih.gov This work demonstrates the successful application of this design principle to the benzofuran class, leading to compounds with excellent enzyme inhibition and potent anti-proliferation activity against tumor cells. nih.gov Such strategies are vital for deducing additional structural requirements for pharmacophore optimization and developing more efficacious drugs.

Applications of 1 5,7 Dichloro 2 Benzofuranyl Ethanone in Chemical Synthesis

Utilization as a Precursor or Building Block for Complex Molecules

There is no specific information in the reviewed literature that documents the use of 1-(5,7-Dichloro-2-benzofuranyl)ethanone as a direct precursor or building block in the synthesis of more complex molecules. In principle, ketones appended to heterocyclic systems are valuable intermediates. They can undergo a variety of transformations, such as reduction to alcohols, conversion to amines via reductive amination, or elaboration of the carbon skeleton through aldol (B89426) or similar condensation reactions. However, no specific instances of these transformations have been reported for this compound.

Role in the Diversification of Heterocyclic Compound Libraries

No information was found to indicate that this compound has been used as a scaffold for the creation of diverse heterocyclic compound libraries. Such libraries are often generated for high-throughput screening in drug discovery, and while benzofuran (B130515) derivatives are of interest in this field, the specific contribution of this compound is not reported.

Analytical Methodologies for 1 5,7 Dichloro 2 Benzofuranyl Ethanone in Research Settings

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

For related benzofuran (B130515) compounds, High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase configuration, is a common method for purification and purity assessment. A typical setup might involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Gas Chromatography (GC) could also be applicable, likely coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. However, crucial details such as retention times, specific gradient programs, column dimensions, and detector settings are compound-specific and are not documented for 1-(5,7-Dichloro-2-benzofuranyl)ethanone.

Spectrometric Methods for Quantitative Analysis (e.g., UV-Vis, Mass Spectrometry)

Spectrometric methods are fundamental for the structural elucidation and quantification of organic compounds.

UV-Vis Spectroscopy: One would expect this compound to exhibit characteristic absorbance maxima in the ultraviolet-visible spectrum due to its aromatic and conjugated system. However, specific λmax values in different solvents have not been reported.

Mass Spectrometry: Mass spectrometry would be essential for determining the molecular weight and fragmentation pattern, confirming the presence of two chlorine atoms through their isotopic signature. The exact mass and fragmentation ions are crucial for identification and quantification but are not available in the reviewed literature.

Development and Validation of Analytical Methods for Research Scale

The development and validation of an analytical method are critical for ensuring its reliability, accuracy, and precision for research purposes. This process would involve:

Method Development: Systematically optimizing chromatographic and spectrometric conditions to achieve adequate separation, sensitivity, and resolution for this compound and any potential impurities.

Method Validation: Assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Without any foundational studies on the analysis of this compound, it is not possible to present a data-driven account of a developed and validated analytical method.

Future Research Directions and Translational Potential in Chemical Sciences

Emerging Synthetic Strategies for Dihalo-Benzofuranyl Ethanones

The synthesis of benzofuran (B130515) derivatives is an area of continuous innovation, with new strategies offering improvements in efficiency, regioselectivity, and environmental impact. oregonstate.eduacs.org Future synthetic explorations for 1-(5,7-Dichloro-2-benzofuranyl)ethanone and related dihalo-benzofuranyl ethanones could focus on several promising areas. One such area is the development of one-pot synthesis protocols, which can streamline the manufacturing process and reduce waste. acs.org Another emerging strategy involves the use of novel catalytic systems, such as palladium-copper catalysts, which have shown efficacy in the synthesis of other benzofuran derivatives. acs.org Furthermore, the application of greener synthetic methods, potentially utilizing deep eutectic solvents, presents an environmentally benign alternative to traditional synthesis routes. acs.org

| Synthetic Strategy | Potential Advantages | Key Features |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Multiple reaction steps are performed in a single reactor without isolating intermediates. |

| Novel Catalytic Systems | High yields, improved selectivity | Utilizes catalysts like palladium-copper to facilitate key bond-forming reactions. acs.org |

| Green Chemistry Approaches | Environmentally friendly, sustainable | Employs non-toxic solvents and reagents, and energy-efficient processes. acs.org |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and potential activities of novel compounds like this compound. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for instance, can be employed to build predictive models of biological activity based on the compound's three-dimensional structure. researchgate.net These models can guide the design of new derivatives with enhanced properties. researchgate.net Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models are crucial for in silico assessment of a compound's pharmacokinetic profile. researchgate.net Molecular docking simulations can further elucidate potential interactions with biological targets, providing insights into its mechanism of action at a molecular level. nih.gov

| Computational Approach | Application in Research | Predictive Power |

| 3D-QSAR | Predicting biological activity and guiding new molecular design. researchgate.net | High statistical reliability and good predictive power for biological activities. researchgate.net |

| ADMET Prediction | Assessing pharmacokinetic properties and potential toxicity. researchgate.net | Estimates gastrointestinal absorption and brain access. researchgate.net |

| Molecular Docking | Simulating interactions with biological targets to understand mechanism of action. nih.gov | Provides insights into binding affinity and mode of interaction with molecular targets. nih.gov |

Integration of High-Throughput Screening in Mechanistic Elucidation

High-throughput screening (HTS) has revolutionized the process of drug discovery and chemical probe identification by enabling the rapid screening of large compound libraries. nih.govewadirect.com For a compound like this compound, HTS can be instrumental in elucidating its mechanism of action. By screening it against a diverse panel of biological targets, researchers can identify potential protein interactions and cellular pathways that it modulates. stanford.edu Furthermore, quantitative HTS (qHTS) can provide detailed dose-response information, helping to identify potent and selective interactions. nih.gov The integration of HTS with follow-up mechanistic studies is crucial to differentiate between true hits and false positives, which can arise from mechanisms like compound aggregation. nih.gov

| HTS Technique | Role in Mechanistic Studies | Data Output |

| High-Throughput Screening (HTS) | Rapidly identifies potential biological targets and cellular effects. nih.govstanford.edu | Qualitative data on the activity of the compound against a large number of targets. |

| Quantitative HTS (qHTS) | Provides detailed dose-response curves for active compounds. nih.gov | Quantitative data on the potency and efficacy of the compound. |

| Mechanistic Follow-up Assays | Confirms and characterizes the mechanism of action of HTS hits. nih.gov | Detailed insights into the specific molecular interactions and biological consequences. |

Exploration of Novel Molecular Targets for Research Applications (non-clinical)

The benzofuran scaffold is present in numerous compounds with a wide range of biological activities, suggesting that this compound could interact with various molecular targets. nih.govnih.gov Future research could focus on exploring its potential as a chemical probe for novel, non-clinical molecular targets. For instance, benzofuran derivatives have been investigated for their activity against enzymes like phosphoinositide 3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are important in cell signaling research. nih.gov Additionally, the potential for benzofurans to modulate the activity of protein kinases or other enzymes involved in cellular regulation warrants investigation. nih.gov The identification of specific molecular targets for this compound would open up new avenues for its use as a tool in fundamental chemical biology research.

| Potential Molecular Target Class | Rationale for Investigation | Research Application |

| Protein Kinases | Many benzofuran derivatives exhibit kinase inhibitory activity. nih.govnih.gov | As a research tool to study cell signaling pathways. |

| Enzymes in Cellular Metabolism | The benzofuran scaffold is a versatile starting point for inhibitor design. | To investigate the role of specific enzymes in metabolic processes. |

| Receptors and Ion Channels | Benzofuran derivatives have shown activity against a variety of receptors. | For the characterization of receptor function and pharmacology. |

常见问题

Q. How can the structural identity of 1-(5,7-Dichloro-2-benzofuranyl)ethanone be confirmed using spectroscopic methods?

Answer:

- Mass Spectrometry (MS): Analyze the molecular ion peak (M⁺) to confirm the molecular weight (e.g., expected m/z for C₁₀H₆Cl₂O₂). Chlorine isotopes (³⁵Cl and ³⁷Cl) will produce characteristic isotopic patterns (e.g., M+2 peaks with ~65% intensity relative to M⁺ for two Cl atoms). Compare with NIST/COBLENTZ spectral libraries .

- Infrared (IR) Spectroscopy: Identify key functional groups:

- Cross-Validation: Combine MS and IR data with nuclear magnetic resonance (NMR) for unambiguous assignment (e.g., ¹H/¹³C NMR for aromatic proton environments and carbonyl carbon shifts).

Q. What are the recommended synthetic routes for this compound, and how can yield be optimized?

Answer:

- Friedel-Crafts Acylation: React 5,7-dichlorobenzofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Monitor reaction progress via TLC or HPLC. Typical yields range from 40–60%, with impurities from over-acylation or ring chlorination.

- Optimization Strategies:

- Use anhydrous conditions and inert atmosphere to prevent hydrolysis of acetyl chloride.

- Adjust catalyst stoichiometry (e.g., 1.2 eq AlCl₃) and temperature (25–40°C) to minimize side reactions .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Q. How can gas chromatography (GC) be applied to assess purity, and what columns are suitable?

Answer:

- Column Selection: Use non-polar columns (e.g., DB-1 or HP-5) with temperature ramping (e.g., 50°C to 250°C at 10°C/min) for optimal separation. Retention indices (RI) can be compared with alkane standards for compound identification .

- Purity Criteria: A single peak with >95% area under the curve (AUC) indicates high purity. Detect trace impurities (e.g., unreacted starting material) using MS-coupled GC (GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Data Source Verification: Cross-reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) rather than commercial platforms. For example, IR spectra acquired in CCl₄ vs. CS₂ may show shifts due to solvent effects .

- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., 2 cm⁻¹ resolution for IR, electron ionization at 70 eV for MS). Discrepancies in chlorine isotope ratios may indicate contamination or synthetic byproducts .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in benzofuran derivatives?

Answer:

- Systematic Functionalization: Synthesize analogs with modifications at the 5,7-Cl positions (e.g., replacing Cl with Br, F, or methyl groups) to assess electronic/steric effects on bioactivity .

- Bioactivity Assays: Use standardized cell lines (e.g., HepG2 for cytotoxicity) and dose-response curves (e.g., 0.1–100 µM) to quantify IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .

- Data Analysis: Apply multivariate statistics (e.g., principal component analysis) to correlate structural descriptors (e.g., Hammett constants) with activity trends .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent Screening: Test slow-evaporation methods in polar/non-polar solvent mixtures (e.g., ethanol/chloroform or acetone/hexane).

- Temperature Gradients: Use a gradient cooling setup (e.g., 40°C to 4°C over 48 hours) to promote nucleation.

- Crystal Mounting: Protect crystals from humidity using Paratone-N oil. For halogen-rich compounds, ensure adequate X-ray exposure to resolve Cl atom positions .

Q. What are the potential artifacts in interpreting the biological activity of this compound, and how can they be addressed?

Answer:

- Cytotoxicity vs. Specific Activity: Differentiate general cytotoxicity (e.g., membrane disruption) from target-specific effects using counter-screens (e.g., bacterial vs. mammalian cells).

- Solvent Interference: Use vehicle controls (e.g., DMSO at ≤0.1% v/v) to rule out solvent-induced artifacts.

- Redox Activity: Assess compound stability under assay conditions (e.g., ROS generation via DCFH-DA probe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。